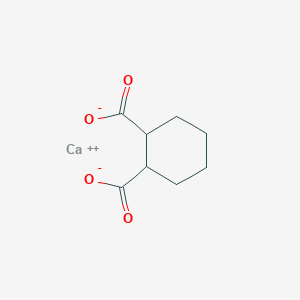

![molecular formula C20H32O5 B13141602 (1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)

(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

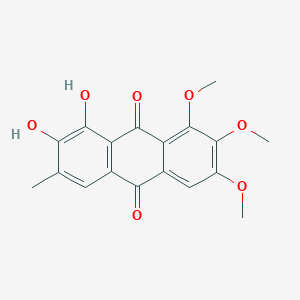

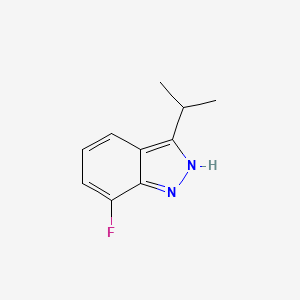

Grayanotoxin II is a naturally occurring neurotoxin found in plants of the Ericaceae family, particularly in the genus Rhododendron . These compounds are known for their toxic effects on the nervous system and have been studied extensively due to their unique chemical structure and biological activity .

Métodos De Preparación

The synthesis of grayanotoxin II involves several steps. One notable method includes the bioinspired total synthesis approach, which features a nickel-catalyzed alpha-vinylation of beta-ketoester to construct a bicyclo[3.2.1]octane ring system . This is followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system and a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton .

Análisis De Reacciones Químicas

Grayanotoxin II undergoes various chemical reactions, including oxidation and reduction . For instance, photo-sensitized oxygenation of iso-grayanotoxin II and oxidation of grayanotoxin II tetraacetate with selenium dioxide can produce 9-hydroxy grayanotoxin derivatives . These reactions typically involve reagents such as methanol, hydrochloric acid, and selenium dioxide . Major products formed from these reactions include 9a-hydroxy grayanotoxin II and 9b-hydroxy grayanotoxin II .

Aplicaciones Científicas De Investigación

Grayanotoxin II has several scientific research applications. It is used in studies related to neurotoxicity and cardiac function due to its ability to affect sodium ion channels and muscarinic receptors . This compound is also studied for its potential therapeutic applications in treating gastrointestinal disorders, hypertension, and as an aphrodisiac . Additionally, grayanotoxin II is used in the synthesis of other complex diterpenoids, contributing to the field of organic chemistry .

Mecanismo De Acción

The mechanism of action of grayanotoxin II involves its interaction with voltage-gated sodium channels in the cell membrane of neurons . By binding to these channels, grayanotoxin II increases the permeability of sodium ions, leading to prolonged depolarization of the neuron . This action disrupts normal neuronal function and can result in symptoms such as dizziness, weakness, excessive perspiration, and cardiac arrhythmias .

Comparación Con Compuestos Similares

Similar compounds include grayanotoxin I, grayanotoxin III, and grayanotoxin IV . These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in their functional groups and specific toxic effects . Grayanotoxin II is unique in its specific binding affinity and effects on sodium ion channels, making it a valuable compound for studying neurotoxicity and cardiac function .

Propiedades

Fórmula molecular |

C20H32O5 |

|---|---|

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

(1S,3S,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-,16+,18+,19-,20-/m0/s1 |

Clave InChI |

KEOQZUCOGXIEQR-OFCBZQNDSA-N |

SMILES isomérico |

C[C@]1(C[C@@]23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)O |

SMILES canónico |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)

![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)